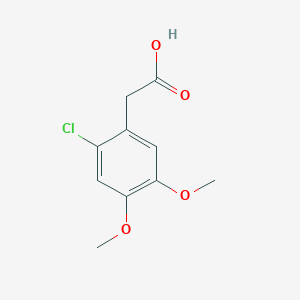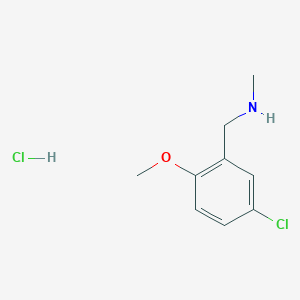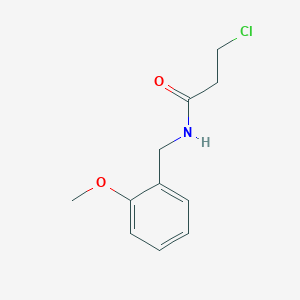
2-chloro-N-(2-chloro-5-methylphenyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(2-chloro-5-methylphenyl)acetamide is a chemical compound . It is also known as chloroacetanilide . The presence of N-H…O hydrogen bonds between the molecules has been observed in its crystal structure .
Synthesis Analysis
2-chloro-N-(2-chloro-5-methylphenyl)acetamide can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The molecular weight of 2-chloro-N-(2-chloro-5-methylphenyl)acetamide is 218.08 . The InChI code for this compound is 1S/C9H9Cl2NO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-chloro-N-(2-chloro-5-methylphenyl)acetamide is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Herbicide and Weed Control
2-chloro-N-(2-chloro-5-methylphenyl)acetamide: exhibits herbicidal properties. It has been evaluated for its effectiveness in controlling weeds in different crops. Field trials conducted on winter wheat, winter barley, sugarbeet, pea, potato, and maize demonstrated its ability to control weed species such as Apera spica-venti and Echinochloa crus-galli, leading to improved crop yields .
Crop Protection and Soil Health
When applied to the soil, this compound is absorbed by both shoots and roots of germinating plants. It is particularly active under dry conditions, making it a valuable tool for pre-emergence weed control. Its selective action against specific weed species contributes to overall crop protection and soil health .
Gas-Liquid Chromatography (GLC) Applications
Researchers have employed 2-chloro-N-(2-chloro-5-methylphenyl)acetamide in the determination of enantiomers (optical isomers) of tocainide in blood plasma using gas-liquid chromatography with electron-capture detection. This application highlights its analytical utility in pharmaceutical research .
Nonsteroidal Anti-Inflammatory Properties
Interestingly, this compound also possesses nonsteroidal anti-inflammatory properties. While further studies are needed to explore its potential in therapeutic applications, this aspect warrants attention in drug discovery and development .
Building Block for Chemical Synthesis
As a building block, 2-chloro-N-(2-chloro-5-methylphenyl)acetamide can serve as a precursor in chemical synthesis. Researchers may utilize it to create more complex molecules or functional groups, contributing to the development of novel compounds .
Research in Agrochemicals and Agribusiness
Given its herbicidal activity and potential applications in crop protection, this compound is relevant to the agrochemical industry. Companies involved in agribusiness may explore its formulation into effective herbicides or study its interactions with other agrochemicals .
Safety and Hazards
Mécanisme D'action
- Specifically, it has been observed that metolachlor , a related compound, increases the leakage of orthophosphate from the roots of susceptible plant species like onion. This suggests an impact on membrane permeability .
- The succinimidyl radical formed during the reaction with N-bromosuccinimide (NBS) removes hydrogen atoms from the benzylic position, leading to the formation of succinimide .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propriétés
IUPAC Name |
2-chloro-N-(2-chloro-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIULJCXSZTGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252689 | |
| Record name | 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99585-92-9 | |
| Record name | 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-chloro-5-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3024455.png)


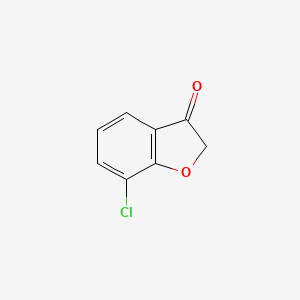

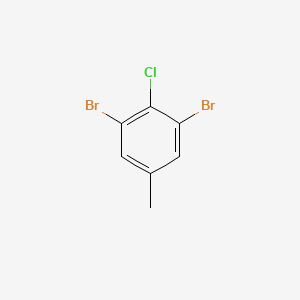

![2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid](/img/structure/B3024469.png)

